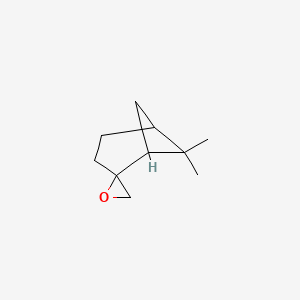

2,10-Epoxypinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAABAEPHHZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C1C2)CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863962 | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-54-0 | |

| Record name | β-Pinene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,10-epoxypinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,10-Epoxypinane from β-Pinene: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,10-epoxypinane, also known as β-pinene oxide, from the readily available biorenewable feedstock, β-pinene.[1][2] As a key intermediate in the synthesis of various fragrances, flavoring agents, and pharmaceuticals, the efficient and selective epoxidation of β-pinene is of significant academic and industrial interest.[1][2][3][4][5] This document will delve into the mechanistic underpinnings of the epoxidation reaction, present detailed experimental protocols, discuss the influence of various catalytic systems, and outline robust analytical methods for product characterization. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Strategic Importance of β-Pinene Valorization

β-Pinene, a major constituent of turpentine oil, represents a valuable and sustainable C10 hydrocarbon building block.[1] Its chemical transformation into more functionalized derivatives, such as this compound, is a cornerstone of green chemistry, enabling the production of high-value compounds from renewable resources. The epoxide moiety in this compound serves as a versatile functional handle, allowing for a variety of subsequent chemical modifications. This reactivity makes it a pivotal intermediate for synthesizing a range of commercially important molecules, including perillyl alcohol, a compound with applications in the fragrance industry.[1]

The epoxidation of β-pinene's exocyclic double bond presents unique challenges due to the molecule's sterically hindered nature and the potential for competing side reactions.[6] Therefore, the development of selective and efficient synthetic methodologies is paramount. This guide will explore various approaches to address these challenges, with a focus on achieving high yields and purity of the desired this compound.

Mechanistic Considerations in β-Pinene Epoxidation

The epoxidation of an alkene, such as β-pinene, involves the addition of an oxygen atom across the double bond to form a three-membered oxirane ring. Several mechanistic pathways can be operative, largely dependent on the chosen oxidant and catalyst.[7]

-

Concerted Electrophilic Addition: This is a common mechanism when using peroxy acids (e.g., peracetic acid) or other electrophilic oxygen sources. The oxygen atom is transferred to the double bond in a single, concerted step.

-

Catalytic Oxygen Transfer: In many modern protocols, a catalyst is employed to activate a less reactive oxidant, such as hydrogen peroxide.[7] This can involve the formation of a highly reactive metal-peroxo intermediate that then transfers an oxygen atom to the alkene.

-

Radical Mechanisms: Under certain conditions, free-radical pathways can contribute to the reaction, though these are often less selective and can lead to a broader product distribution.[7]

The stereochemistry of the resulting epoxide is a critical consideration. The attack of the oxidizing agent on the double bond of β-pinene can theoretically occur from either face, leading to different stereoisomers. The steric hindrance imposed by the bicyclic pinane skeleton significantly influences the direction of this attack, often favoring the formation of a specific diastereomer.

Sources

- 1. This compound | 6931-54-0 | Benchchem [benchchem.com]

- 2. CAS 6931-54-0: β-Pinene oxide | CymitQuimica [cymitquimica.com]

- 3. (Open Access) Epoxidation of β-pinene with a highly-active and low-cost catalyst (2021) | Duban García | 10 Citations [scispace.com]

- 4. Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym<b>®</b>435 - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]

- 7. sibran.ru [sibran.ru]

An In-Depth Technical Guide to the Chemical Properties of 2,10-Epoxypinane

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2,10-epoxypinane, a significant chiral intermediate derived from the abundant natural monoterpene, β-pinene. This document delves into its synthesis, structural elucidation, chemical reactivity, and potential applications, offering field-proven insights and detailed methodologies to support advanced research and development.

Introduction: The Strategic Importance of this compound

This compound, also known as β-pinene oxide, emerges as a molecule of significant interest at the intersection of natural product chemistry and synthetic innovation.[1] Derived from β-pinene, a major constituent of turpentine, this epoxide serves as a valuable and renewable chemical feedstock.[1] Its strained three-membered oxirane ring fused to the rigid bicyclo[3.1.1]heptane framework imparts a unique reactivity profile, making it a versatile precursor for the synthesis of a diverse array of more complex and valuable molecules.[1] The inherent chirality of this compound, stemming from its natural precursor, makes it an attractive chiral building block for the stereoselective synthesis of pharmaceuticals and agrochemicals.[1] This guide will explore the fundamental chemical properties of this compound, providing a robust foundation for its application in various scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic monoterpene epoxide. Its structure is characterized by a pinane skeleton with an epoxide ring at the C2 and C10 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | [2] |

| Synonyms | β-Pinene oxide, beta-Pinene epoxide, Pinane, 2,10-epoxy- | [2] |

| CAS Number | 6931-54-0 | [2] |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| Appearance | Light yellow or colorless liquid | [3] |

| Specific Gravity | 0.924 to 0.940 @ 20°C | [4] |

| Refractive Index | 1.476 to 1.482 @ 20°C | [4] |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the epoxidation of β-pinene. Various oxidizing agents and catalytic systems have been explored to achieve high yield and selectivity.

Epoxidation using Potassium Peroxomonosulfate (Oxone®)

A highly effective and environmentally friendly method utilizes Oxone® in the presence of acetone. This in situ generation of dimethyldioxirane (DMDO) as the active epoxidizing agent offers excellent yields.

Experimental Protocol: Epoxidation of β-Pinene with Oxone®

This protocol is adapted from a procedure for the epoxidation of olefins using Oxone®.[5][6][7]

Materials:

-

β-pinene

-

Oxone® (Potassium peroxomonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

4 x 10⁻⁴ M aqueous solution of ethylenediaminetetraacetic acid, disodium salt (Na₂·EDTA)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Separating funnel

-

Rotary evaporator

-

Equipment for flash column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine β-pinene, acetone, acetonitrile, and the aqueous Na₂·EDTA solution.

-

Addition of Oxidant: While stirring the mixture at room temperature, add a pre-mixed solid of Oxone® and sodium bicarbonate in portions over a period of approximately 3 hours. A slow evolution of gas will be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a 1:20 mixture of ethyl acetate and hexane. The disappearance of the β-pinene spot and the appearance of the this compound spot indicate the reaction's progression.[5]

-

Work-up: Once the reaction is complete, pour the contents of the flask into a separating funnel. Extract the aqueous layer with three portions of ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Diagram 1: Synthesis Workflow of this compound

A schematic representation of the synthesis and purification process for this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The complex, rigid bicyclic framework results in a well-resolved and characteristic set of signals.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5-2.7 | m | Protons on epoxide ring |

| ¹H | ~1.9-2.4 | m | Bicyclic ring protons |

| ¹H | ~1.3 | s | Methyl protons |

| ¹H | ~0.8 | s | Methyl protons |

| ¹³C | ~58-60 | C-2 (epoxide) | |

| ¹³C | ~48-50 | C-10 (epoxide) | |

| ¹³C | ~40-42 | Quaternary carbon | |

| ¹³C | ~20-35 | Other bicyclic carbons | |

| ¹³C | ~22, 26 | Methyl carbons |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for unambiguous assignment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a C=C stretching band (from the precursor β-pinene) and the appearance of bands associated with the epoxide ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-2850 | C-H stretching (alkane) |

| ~1250 | C-O-C symmetric ring breathing |

| ~950-810 | C-O-C asymmetric stretch |

| ~880-750 | C-O-C symmetric stretch |

The peaks associated with the epoxide ring are particularly diagnostic.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for its identification.

The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is complex due to the bicyclic structure. Common fragments arise from the loss of methyl groups (M-15), and rearrangements involving the pinane skeleton. The base peak is often observed at m/z 79, with another significant peak at m/z 41.[2]

Chemical Reactivity and Synthetic Applications

The strained epoxide ring in this compound is the primary site of its reactivity, making it susceptible to ring-opening reactions under both acidic and basic conditions.

Acid-Catalyzed Rearrangements

The acid-catalyzed rearrangement of this compound is a key transformation that leads to a variety of valuable monoterpenoids.[1] The reaction pathway is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent.

One of the most significant applications is its isomerization to perillyl alcohol, a naturally occurring monoterpene with potential applications in medicine.[1] This transformation involves the protonation of the epoxide oxygen, followed by a concerted or stepwise ring-opening and rearrangement of the pinane skeleton.

Diagram 2: Proposed Mechanism for the Acid-Catalyzed Rearrangement of this compound to Perillyl Alcohol

A simplified representation of the acid-catalyzed rearrangement of this compound.

Nucleophilic Ring-Opening Reactions

Under basic or nucleophilic conditions, the epoxide ring of this compound can be opened by a variety of nucleophiles, such as amines, thiols, and organometallic reagents. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This reactivity allows for the introduction of diverse functional groups and the synthesis of a wide range of chiral derivatives.

Applications in Drug Discovery and Development

While this compound itself is primarily used as a fragrance ingredient, its derivatives hold significant promise in the field of drug discovery. The pinane scaffold is a common motif in many biologically active natural products. By leveraging the reactivity of the epoxide ring, a library of novel chiral compounds can be synthesized and screened for various pharmacological activities.

Terpenoids and their derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of novel derivatives from this compound provides a pathway to explore these potential therapeutic applications. For instance, the synthesis of chiral amino alcohols and other functionalized pinane derivatives can lead to new classes of bioactive molecules.

Conclusion

This compound stands as a pivotal molecule in modern organic synthesis. Its ready availability from a renewable source, coupled with its unique and versatile reactivity, makes it an invaluable chiral building block. This guide has provided a comprehensive overview of its chemical properties, from its synthesis and characterization to its key chemical transformations. For researchers and scientists in both academia and industry, a thorough understanding of this compound's chemistry opens the door to the development of novel synthetic methodologies and the discovery of new bioactive compounds with potential applications in medicine and beyond.

References

-

Epoxidation of β-pinene to this compound by Oxone. IEEE Conference Publication. [Link]

-

This compound. PubChem. [Link]

-

Simple Epoxide Formation for the Organic Laboratory Using Oxone. ResearchGate. [Link]

-

Practical and Environmentally Friendly Epoxidation of Olefins Using Oxone. ResearchGate. [Link]

-

Beta Pinene Oxide. Foreverest Resources Ltd. [Link]

-

The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Catalytic epoxidation of β-pinene with aqueous hydrogen peroxide. ResearchGate. [Link]

-

Epoxidation of β-pinene with a highly-active and low-cost catalyst. ResearchGate. [Link]

-

This compound rosemarel (IFF). The Good Scents Company. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C10H16O | CID 93046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound, 6931-54-0 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of 2,10-Epoxypinane

Abstract

This technical guide provides a comprehensive exploration of the structure and stereochemistry of 2,10-epoxypinane, a significant bicyclic monoterpene epoxide. Derived from the naturally abundant β-pinene, this compound serves as a valuable chiral building block in synthetic organic chemistry. This document delves into the nuanced stereochemical features of its pinane framework, details stereoselective synthetic methodologies, provides an in-depth analysis of its spectroscopic and chiroptical properties, and outlines protocols for its characterization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound, systematically named 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] and commonly known as β-pinene oxide, is a bridged bicyclic epoxide that has garnered significant interest in the field of organic chemistry.[1] Its rigid, chiral pinane skeleton, inherited from its precursor β-pinene, makes it a valuable starting material for the synthesis of a wide array of more complex chiral molecules, including pharmaceuticals, fragrances, and agrochemicals.[2] The inherent strain of the cyclobutane ring and the reactivity of the epoxide moiety provide a rich landscape for chemical transformations.

Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is paramount. The stereochemical outcome of reactions involving this epoxide is directly dictated by its own stereoconfiguration. This guide will therefore focus on the distinct stereoisomers of this compound, the methods for their selective synthesis, and the analytical techniques required for their unambiguous characterization.

The Core Structure: A Fusion of Bicyclic Strain and Epoxide Reactivity

The foundational structure of this compound is the pinane skeleton, a bicyclo[3.1.1]heptane system. This framework is characterized by a six-membered ring fused to a four-membered ring, resulting in significant ring strain. The gem-dimethyl group at C6 is a hallmark of the pinane family. The epoxide ring is spiro-fused at the C2 position of the pinane system.

Stereoisomers of this compound

The chirality of this compound arises from the stereocenters within the pinane framework (C1 and C5) and the spiro-epoxide center (C2). The absolute configuration of the starting β-pinene enantiomer determines the absolute configuration of the resulting epoxide. The two enantiomers of this compound are:

-

(+)-2,10-Epoxypinane: Derived from (+)-β-pinene. The systematic IUPAC name for one of its diastereomers is (1R,2S,5S)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane].

-

(-)-2,10-Epoxypinane: Derived from (-)-β-pinene. The systematic IUPAC name for one of its diastereomers is (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane].[3]

It is crucial for researchers to specify the enantiomer of interest, as their chemical and biological properties can differ significantly.

Diagram: Stereoisomers of this compound

Sources

A Spectroscopic Guide to 2,10-Epoxypinane: Unveiling its Molecular Architecture

Introduction: The Structural Significance of 2,10-Epoxypinane

This compound, systematically known as 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] and commonly referred to as β-pinene oxide, is a bicyclic monoterpene epoxide of significant interest in synthetic organic chemistry.[1][2] Derived from the epoxidation of β-pinene, a readily available natural product from turpentine, this compound serves as a versatile chiral building block for the synthesis of a variety of bioactive molecules and fragrance compounds. Its rigid bicyclic framework and the reactive epoxide ring offer a unique platform for stereoselective transformations.

A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of the structural elucidation of this important synthetic intermediate.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard numbering convention for the pinane skeleton is used, as illustrated in the diagram below.

Caption: Workflow for NMR spectroscopic analysis of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. [3]Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. Integrate the signals in the ¹H spectrum and identify the chemical shifts of all peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the C-H bonds of the alkane framework and the characteristic vibrations of the epoxide ring.

Key Features of the IR Spectrum:

-

C-H Stretching: The sp³ C-H stretching vibrations of the methyl and methylene groups in the pinane ring system are observed in the region of 2850-3000 cm⁻¹.

-

Epoxide Ring Vibrations: The most diagnostic peaks for this compound are those associated with the epoxide ring. These include:

-

Symmetric ring breathing: A peak around 1250 cm⁻¹.

-

Asymmetric C-O-C stretch: A band in the 950-810 cm⁻¹ region.

-

Symmetric C-O-C stretch: A band in the 880-750 cm⁻¹ region. [4] Table 3: Representative IR Absorption Bands for this compound

-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990-2850 | Strong | C-H (sp³) stretching |

| ~1460 | Medium | C-H bending (CH₂) |

| ~1370 | Medium | C-H bending (CH₃) |

| ~1250 | Medium | Epoxide symmetric ring breathing |

| ~880 | Medium | Epoxide asymmetric C-O-C stretch |

| ~830 | Medium | Epoxide symmetric C-O-C stretch |

Experimental Protocol for IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat thin film. Place one or two drops of the pure liquid onto a salt plate (e.g., NaCl or KBr) and gently place a second salt plate on top to create a thin, uniform film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition: First, a background spectrum of the empty sample compartment is recorded. Then, the sample holder with the prepared salt plates is placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The major absorption bands are then identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method used for analysis, often coupled with Gas Chromatography (GC-MS).

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight (C₁₀H₁₆O).

-

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The fragmentation of the bicyclic system can be complex, but some common fragmentation pathways involve the loss of small neutral molecules or radicals. For pinane-type structures, characteristic fragment ions are often observed.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 123 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 79 | [C₆H₇]⁺ |

| 67 | [C₅H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., a non-polar HP-5ms column).

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: Typically 230 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed to identify the molecular ion and the major fragment ions.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of the key epoxide functional group and the hydrocarbon framework. Mass spectrometry provides the molecular weight and offers insights into the stability and fragmentation patterns of the molecule under ionization.

The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this compound, enabling its confident identification and utilization in a wide range of chemical applications. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment, which is a critical foundation for any subsequent synthetic work or biological evaluation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. This compound. [Link]

-

SpectraBase. beta-Pinene oxide. Wiley-VCH. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (2022). [Link]

Sources

The Enigmatic Presence of 2,10-Epoxypinane in Nature's Aromatic Tapestry: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2,10-Epoxypinane, a bicyclic monoterpene epoxide also recognized as β-pinene oxide, represents a fascinating yet often overlooked constituent of various essential oils. While its precursor, β-pinene, is a well-documented and abundant natural product, the occurrence and significance of its oxidized derivative are subjects of burgeoning scientific interest. This technical guide provides a comprehensive exploration of the natural occurrence of this compound, delving into its chemical identity, biosynthetic origins, and the analytical methodologies requisite for its detection and quantification. By synthesizing current scientific knowledge with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the foundational understanding necessary to investigate this intriguing natural compound.

Introduction: Unveiling this compound

This compound (C₁₀H₁₆O) is a volatile organic compound characterized by a pinane skeleton with an epoxide ring at the C2 and C10 positions.[1] Its chemical structure imparts a unique reactivity, making it a valuable chiral intermediate in the synthesis of various fragrances, flavors, and potentially bioactive molecules.[2] While often found in smaller quantities compared to its parent terpene, its presence in an essential oil's profile can significantly influence the overall aroma and potential therapeutic properties.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [1] |

| CAS Number | 6931-54-0[1] |

| Synonyms | β-Pinene oxide, 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane][1][3] |

| Appearance | Colorless liquid |

| Odor | Woody, pine-like, herbaceous |

Natural Occurrence: A Widespread but Subtle Presence

The natural occurrence of this compound is intrinsically linked to the distribution of its precursor, β-pinene. Plants that produce significant quantities of β-pinene are prime candidates for containing this compound, which is formed through oxidative processes.

Key Plant Families and Species:

-

Pinaceae (Pine Family): Various species of pine (Pinus) are rich sources of β-pinene and, consequently, potential sources of this compound.[4][5][6][7][8] The composition of pine essential oils can vary significantly based on the species, geographical location, and the part of the plant used for extraction (needles, cones, bark).[5][6][7]

-

Asteraceae (Aster Family): Artemisia annua (sweet wormwood) is a notable source of this compound.[9][10][11][12][13] The essential oil of this plant is complex and its composition can be influenced by the chemotype and developmental stage of the plant.[12][13]

-

Myrtaceae (Myrtle Family): Species within this family, such as those from the genus Eucalyptus, are known producers of pinenes and their derivatives.

-

Lamiaceae (Mint Family): Aromatic herbs like rosemary (Rosmarinus officinalis) and lavender (Lavandula) contain β-pinene and are therefore potential sources.

-

Rutaceae (Rue Family): Essential oils from citrus fruits (Citrus spp.) are known to contain various monoterpenes, including β-pinene, suggesting the possible presence of this compound.

-

Piperaceae (Pepper Family): Black pepper (Piper nigrum) essential oil contains β-pinene, making it a plausible, albeit likely minor, source of the epoxide.

Table 1: Reported Occurrence of β-Pinene (Precursor to this compound) in Selected Essential Oils

| Plant Species | Plant Part | Major Constituents | β-Pinene Concentration (%) | Reference(s) |

| Pinus ponderosa | Needles | α-pinene, β-pinene, myrcene | 2.1 - 66.0 | [5] |

| Pinus contorta | Needles | β-phellandrene, terpinen-4-ol | - | [5] |

| Pinus flexilis | Needles | α-pinene, β-pinene, bornyl acetate | 21.9 | [5] |

| Artemisia annua | Aerial parts | Camphor, 1,8-cineole, germacrene D | 0.2 - 0.4 | [12] |

| Eucalyptus globulus | Leaves | 1,8-Cineole, α-pinene, limonene | < 1.5 | [14] |

Note: The concentration of this compound is typically significantly lower than that of its β-pinene precursor and is not always reported in routine essential oil analyses.

Biosynthesis: From Pinene to Epoxide

The biosynthesis of this compound is a secondary metabolic process that begins with the universal precursors of terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Causality in Biosynthesis:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP, derived from the mevalonate or MEP pathways, condense to form the C10 precursor, GPP.

-

Cyclization to β-Pinene: The enzyme pinene synthase facilitates the cyclization of GPP to form the bicyclic monoterpene, β-pinene.

-

Enzymatic Epoxidation: The crucial step in the formation of this compound is the epoxidation of the exocyclic double bond of β-pinene. In plants, this oxidation is likely catalyzed by cytochrome P450 monooxygenases.[15] Additionally, studies have demonstrated the efficacy of lipases in catalyzing the epoxidation of terpenes, suggesting a potential avenue for biocatalytic production.[16] This enzymatic control ensures the stereospecificity of the resulting epoxide, a critical factor for its biological activity and aroma profile.

Experimental Protocols: Extraction and Analysis

The investigation of this compound in essential oils necessitates robust and validated experimental methodologies.

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is a widely employed method for extracting essential oils from plant material.[17][18] It is particularly suitable for isolating volatile compounds like this compound.

Step-by-Step Hydrodistillation Protocol (Example for Artemisia annua):

-

Plant Material Preparation: Collect the aerial parts of Artemisia annua (leaves and flowers). The material can be used fresh or air-dried in a cool, ventilated space to reduce moisture content.[19] Coarsely grind the plant material to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus, which consists of a round-bottom flask, a condenser, and a collection burette.

-

Charging the Flask: Place a known quantity of the prepared plant material (e.g., 100 g) into the round-bottom flask. Add distilled water in a ratio of approximately 1:10 to 1:15 (w/v) of plant material to water.[19]

-

Distillation: Gently heat the flask. As the water boils, the steam passes through the plant material, rupturing the oil glands and carrying the volatile essential oil components.

-

Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The condensate collects in the burette.

-

Separation: Due to the immiscibility of the essential oil with water, two layers will form in the burette. The less dense essential oil will typically float on top of the aqueous layer (hydrosol).

-

Oil Recovery: Carefully collect the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures like essential oils.[20][21][22]

Step-by-Step GC-MS Protocol for this compound Analysis:

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column is recommended for terpene analysis, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 3-5°C/min to 240-280°C, with a final hold time.[20] This gradual temperature increase allows for the separation of compounds with different boiling points.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: For accurate quantification, create a calibration curve using a certified reference standard of this compound. The peak area of the compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. For semi-quantitative analysis, the relative percentage of each component can be calculated by peak area normalization.[14]

-

Conclusion and Future Perspectives

This compound, while a minor component in many essential oils, holds significant potential due to its chemical reactivity and contribution to the overall aromatic and biological profile of these natural extracts. This guide has provided a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its study. For researchers and drug development professionals, a deeper understanding of this compound could unlock new avenues for the development of novel fragrances, flavorings, and therapeutic agents.

Future research should focus on:

-

Quantitative Screening: A systematic, quantitative analysis of a wider range of essential oils to create a comprehensive database of this compound concentrations.

-

Enzymatic Studies: Elucidation of the specific plant enzymes responsible for the epoxidation of β-pinene to further understand and potentially manipulate its biosynthesis.

-

Bioactivity Assessment: In-depth investigation of the pharmacological properties of purified this compound to explore its potential therapeutic applications.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of this intriguing natural product and harness its potential for the benefit of science and society.

References

-

Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Biocatalytic reaction of β-Pinene to produce β-pinene epoxide (%) at... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Chemical composition of essential oils of Pinus pinaster varieties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Extraction Methods of Natural Essential Oils. (n.d.). TNAU Agritech Portal. Retrieved January 20, 2026, from [Link]

-

Composition of the essential oils from the leaves of nine Pinus species and the cones of three of Pinus species. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Method for extracting artemisia annua oil and artemisia annua dew from artemisia annua. (n.d.). Google Patents.

-

COMPOSITION OF ARTEMISIA ANNUA ESSENTIAL OIL OBTAINED FROM SPECIES GROWING WILD IN BULGARIA. (n.d.). Retrieved January 20, 2026, from [Link]

-

Essential Oil of Artemisia annua L.: An Extraordinary Component with Numerous Antimicrobial Properties. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Essential Oils from Pines: Chemistry and Applications. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Green Extraction of Volatile Terpenes from Artemisia annua L. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]

-

CHEM253 Exp. 09 Hydrodistillation of Essential Oils. (n.d.). PBworks. Retrieved January 20, 2026, from [Link]

-

Essential oil composition of Artemisia annua L. at different growth stages. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 20, 2026, from [Link]

-

Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Application Compendium of Comprehensive 2D GC Vol.1-5. (n.d.). Retrieved January 20, 2026, from [Link]

-

equipment to extract the essential oils[20]. (n.d.). Kerala Agricultural University. Retrieved January 20, 2026, from [Link]

- Method for preparing extracts of Artemisia plants and detergent composition containing Mugwort extract. (n.d.). Google Patents.

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved January 20, 2026, from [Link]

-

Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). Retrieved January 20, 2026, from [Link]

-

Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Quantification of the components in commercial essential oil of Eucalyptus globulus labill. by gas chromatography – GC-FID and. (n.d.). Retrieved January 20, 2026, from [Link]

-

Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. (2022). Retrieved January 20, 2026, from [Link]

-

This compound (CAS 6931-54-0). (n.d.). Scent.vn. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Essential Oil of Artemisia annua L.: An Extraordinary Component with Numerous Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Extraction of Volatile Terpenes from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. seer.ufrgs.br [seer.ufrgs.br]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 16. CN102517152A - Method for extracting artemisia annua oil and artemisia annua dew from artemisia annua - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. an.shimadzu.co.jp [an.shimadzu.co.jp]

- 21. gcms.cz [gcms.cz]

- 22. hrcak.srce.hr [hrcak.srce.hr]

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2,10-Epoxypinane

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 2,10-Epoxypinane, a significant chiral intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals. In the absence of extensive experimental thermochemical data, this guide leverages computational chemistry principles to estimate key parameters such as enthalpy of formation, standard entropy, and heat capacity, drawing parallels with the closely related α-pinene oxide. Furthermore, this document delves into the stability of this compound, exploring its thermal and acid-catalyzed decomposition pathways. Detailed, field-proven experimental protocols for the synthesis of this compound from β-pinene and the subsequent analysis of its thermal degradation products via Gas Chromatography-Mass Spectrometry (GC-MS) are provided. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile bicyclic epoxide.

Introduction to this compound: A Versatile Chiral Building Block

This compound, also known as β-pinene oxide, is a bicyclic monoterpene epoxide derived from the abundant and naturally occurring β-pinene. Its rigid, strained three-membered oxirane ring fused to the pinane skeleton makes it a highly reactive and stereochemically defined intermediate. This unique structural feature allows for a variety of selective ring-opening reactions under acidic, basic, or nucleophilic conditions, yielding a diverse array of functionalized pinane derivatives such as diols and amino alcohols.[1] These derivatives serve as valuable chiral building blocks in the asymmetric synthesis of complex molecules, including fragrances, flavors, and bioactive compounds. The controlled functionalization of the pinane framework via this compound offers a powerful strategy for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Thermochemical Properties: A Computational Perspective

For the purpose of this guide, we will consider the computationally derived thermochemical data for the isomeric α-pinene oxide as a reliable estimate for this compound, given their structural similarity. A study on the isomerization of α-pinene oxide reported its liquid-phase enthalpy of formation.[3]

Table 1: Estimated Thermochemical Properties of this compound

| Property | Estimated Value | Method of Estimation |

| Molar Mass | 152.23 g/mol | Calculation |

| Molecular Formula | C₁₀H₁₆O | - |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -84.6 kJ/mol | Based on DFT calculations for α-pinene oxide[3] |

| Boiling Point (estimated) | 202.15 °C at 760 mmHg | Estimation[4] |

| Flash Point (estimated) | 42.22 °C | Estimation[4] |

Causality Behind Computational Choices:

The choice of computational methods like DFT is predicated on their ability to provide accurate energetic and structural information for molecules where experimental data is scarce. The B3LYP functional, for instance, is a widely used hybrid functional that often yields reliable thermochemical data for organic molecules.[5] The use of a sufficiently large basis set is crucial to accurately describe the electronic structure and geometry of the molecule, which in turn affects the calculated thermochemical properties.

Stability and Decomposition Pathways

The stability of this compound is largely dictated by the strained epoxide ring, which is susceptible to both thermal and chemical degradation. Understanding these degradation pathways is critical for its safe handling, storage, and application in chemical synthesis.

Thermal Stability and Decomposition

Epoxides, in general, can undergo thermal rearrangement and fragmentation at elevated temperatures. The decomposition of this compound is expected to proceed through homolytic cleavage of the C-O bonds of the oxirane ring, leading to the formation of a diradical intermediate. This intermediate can then undergo a variety of rearrangements and further fragmentation to yield a complex mixture of products.

While specific kinetic data for the thermal decomposition of this compound is not available, studies on similar epoxides suggest that the decomposition is a first-order process.[6] The activation energy for such processes is influenced by the substitution pattern on the epoxide ring.

Anticipated Thermal Decomposition Products:

Based on the general mechanisms of epoxide thermolysis, the decomposition of this compound is likely to produce a variety of carbonyl compounds and unsaturated alcohols. Analysis of these products is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Stability: Acid-Catalyzed Ring Opening

This compound is highly susceptible to acid-catalyzed ring-opening reactions. In the presence of even catalytic amounts of acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.

Mechanism of Acid-Catalyzed Hydrolysis:

In the presence of water and an acid catalyst, this compound undergoes hydrolysis to form the corresponding trans-diol. The reaction proceeds via a protonated epoxide intermediate, followed by nucleophilic attack of a water molecule.

The kinetics of acid-catalyzed hydrolysis of epoxides are typically first-order with respect to the epoxide and the acid catalyst.[7][8][9][10] The rate of hydrolysis is influenced by the steric and electronic properties of the epoxide.

Diagram of Acid-Catalyzed Hydrolysis of this compound:

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and the analysis of its thermal stability. These protocols are designed to be self-validating systems, with clear checkpoints and expected outcomes.

Synthesis of this compound from β-Pinene

This protocol describes the epoxidation of β-pinene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[11]

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve β-pinene (1.0 equivalent) in dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of m-CPBA: Dissolve m-CPBA (1.1 equivalents) in DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of β-pinene over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose the excess peroxy acid.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality and Self-Validation:

-

Dropwise addition at low temperature: This is crucial to control the exothermic nature of the epoxidation reaction and to minimize side reactions.

-

TLC monitoring: Provides a real-time assessment of the reaction progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

-

Quenching and washing steps: These are essential to remove the m-chlorobenzoic acid byproduct and any remaining unreacted m-CPBA, ensuring the purity and stability of the final product.

Analysis of Thermal Decomposition Products by GC-MS

This protocol outlines the procedure for analyzing the thermal decomposition products of this compound using a pyrolysis unit coupled with a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

Diagram of the Analytical Workflow:

Caption: Workflow for GC-MS analysis of thermal decomposition.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of purified this compound into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup into the pyrolysis unit. Set the pyrolysis temperature to the desired value (e.g., 500 °C) and the pyrolysis time (e.g., 30 seconds).

-

GC-MS Analysis: The pyrolysis products are automatically transferred to the GC injector. The GC oven temperature program should be optimized to achieve good separation of the decomposition products. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.[12][13][14][15][16]

Causality and Self-Validation:

-

Controlled pyrolysis: The use of a dedicated pyrolyzer ensures rapid and reproducible heating of the sample to the target temperature, leading to consistent decomposition patterns.

-

High-resolution separation: The GC provides excellent separation of the complex mixture of decomposition products, allowing for individual identification.

-

Mass spectral identification: The mass spectrometer provides structural information for each separated component, enabling confident identification of the decomposition products.

Conclusion

This compound stands as a pivotal chiral intermediate with significant potential in synthetic chemistry. While a comprehensive experimental thermochemical dataset for this molecule is yet to be established, this guide has demonstrated the utility of computational methods in providing reliable estimates of its key thermochemical properties. The inherent reactivity of its strained epoxide ring governs its stability, with acid-catalyzed ring-opening and thermal decomposition being the primary degradation pathways. The detailed experimental protocols provided herein offer a robust framework for the synthesis and stability analysis of this compound, empowering researchers to harness its synthetic potential while ensuring safe and efficient handling. Further experimental and computational studies are encouraged to refine our understanding of the thermochemical landscape and reaction kinetics of this versatile molecule.

References

-

Zhang, W., Fina, A., Ferraro, G., & Yang, R. (n.d.). FTIR and GCMS analysis of epoxy resin decomposition products feeding the flame during UL 94 standard flammability test. Application to the understanding of the blowing-out effect in epoxy/polyhedral silsesquioxane formulations. arXiv. [Link]

-

Mäki-Arvela, P., Shcherban, N., Lozachmeur, C., Russo, V., Wärnå, J., & Murzin, D. Y. (2018). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. Catalysis Letters, 148(1), 202–215. [Link]

-

Diva Portal. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. [Link]

-

Diva Portal. (2022, August 9). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. [Link]

-

PubMed. (n.d.). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. [Link]

-

MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. [Link]

-

The Good Scents Company. (n.d.). This compound rosemarel (IFF). [Link]

-

Oberlin College and Conservatory. (n.d.). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Stereospecific epoxidation of α-pinene by m-CPBA. [Link]

-

OSTI.GOV. (n.d.). PRODUCT-SPECIFIC KINETICS REVEAL EFFECT OF EPOXY CRYSTALLIZATION ON THERMOSET THERMAL DEGRADATION. [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

MDPI. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. [Link]

-

Ceder Group. (2012, April 30). Accuracy of density functional theory in predicting formation energies of ternary oxides from binary oxides and its implication. [Link]

-

University of Bath. (n.d.). Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. [Link]

-

ResearchGate. (2025, August 7). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C 8 and C 10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. [Link]

-

VTechWorks. (2021, May 10). Experimental Adsorption and Reaction Studies on Transition Metal Oxides Compared to DFT Simulations. [Link]

-

Iowa Research Online. (n.d.). Electronic structure and thermodynamics modeling of complex metal oxides in the environment. [Link]

-

Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. [Link]

-

SciSpace. (n.d.). Polymerization of β-pinene with ethylaluminum dichloride (C2H5AlCl2). [Link]

-

MDPI. (2024, September 10). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. [Link]

-

ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. [Link]

-

ResearchGate. (n.d.). a) DFT‐calculated thermochemical PEDs for FAO at 0.4 VRHE through.... [Link]

-

DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. [Link]

-

Scent.vn. (n.d.). This compound (CAS 6931-54-0). [Link]

-

The Good Scents Company. (n.d.). 2,3-epoxypinane, 1686-14-2. [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). Kinetics of the acid and alkaline hydrolysis of ethoxycarbonylmethyltriethylammonium chloride. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 6931-54-0 [thegoodscentscompany.com]

- 5. ceder.berkeley.edu [ceder.berkeley.edu]

- 6. mdpi.com [mdpi.com]

- 7. www2.oberlin.edu [www2.oberlin.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of the acid and alkaline hydrolysis of ethoxycarbonylmethyltriethylammonium chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. arxiv.org [arxiv.org]

- 13. diva-portal.org [diva-portal.org]

- 14. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]

- 15. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction | MDPI [mdpi.com]

The Enduring Legacy of 2,10-Epoxypinane: A Cornerstone in Monoterpene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pinane Oxides in Terpene Chemistry

The intricate world of monoterpenes, a class of naturally occurring hydrocarbons, has long captivated chemists due to their structural diversity and importance in the fragrance, flavor, and pharmaceutical industries.[1] Within this vast landscape, the pinane scaffold, a bicyclic system derived from α-pinene and β-pinene, stands out as a readily available and versatile chiral building block.[2][3] The transformation of these simple terpenes into more functionalized derivatives is a cornerstone of synthetic organic chemistry. A key player in this field is 2,10-epoxypinane, also known as β-pinene oxide, a strained bicyclic epoxide that serves as a gateway to a myriad of valuable monoterpenoids.[1] This guide provides a comprehensive overview of the historical context, synthesis, and synthetic utility of this compound, offering insights for professionals in chemical research and drug development.

While the precise moment of its first synthesis is not prominently documented, the study of pinane oxides is intrinsically linked to the broader historical exploration of terpenes. The pioneering work of chemists like Adolf von Baeyer in the late 19th century laid the groundwork for understanding the complex structures of these natural products.[4] Early methods for structural elucidation relied on classical chemical degradation and derivatization techniques, a stark contrast to the modern spectroscopic methods that now allow for unambiguous characterization.

The Genesis of this compound: Synthesis from β-Pinene

The most common and economically viable route to this compound is the epoxidation of β-pinene, a major constituent of turpentine.[1] This process exemplifies a fundamental transformation in organic chemistry: the conversion of an alkene to an epoxide. A variety of epoxidizing agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

Key Synthetic Methodologies

The choice of oxidant and catalyst significantly influences the yield and selectivity of the epoxidation. Common methods include the use of peroxy acids, hydrogen peroxide with metal catalysts, and other oxidizing agents.

| Oxidant/Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield/Selectivity |

| Peracetic Acid | Methylene chloride | 0 | Not Specified | 72.2% |

| 30% H₂O₂ / Tungsten-based polyoxometalate | None | 20 | 7 | 47% (isolated) |

| 50% H₂O₂ / Tungsten-based polyoxometalate | Toluene | 35 | 2 | 62% (isolated) |

| H₂O₂ / Magnesium Oxide (MgO) | Acetonitrile/Acetone | 50 | 2 | 74% selectivity |

| Oxone / Acetone | Acetone/Water | 40 | 2.5 | 85.4% |

Experimental Protocol: Epoxidation of β-Pinene with Peracetic Acid

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

β-Pinene

-

Peracetic acid (40% in acetic acid)

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-pinene in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add peracetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cautiously quench the excess peracetic acid by the slow addition of a 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium carbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The product can be further purified by vacuum distillation.

The Chemical Versatility of this compound: A Hub for Monoterpene Synthesis

The synthetic utility of this compound lies in the reactivity of its strained epoxide ring. The ring can be opened under acidic, basic, or neutral conditions with a variety of nucleophiles, leading to a diverse array of functionalized pinane derivatives and rearranged products. This reactivity makes this compound a critical intermediate in the synthesis of many valuable monoterpenoids used in the fragrance and pharmaceutical industries.

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes fascinating rearrangements to yield valuable carbonyl compounds and unsaturated alcohols. The course of these reactions is highly dependent on the nature of the acid catalyst and the reaction conditions.

A significant acid-catalyzed rearrangement of the isomeric α-pinene oxide leads to campholenic aldehyde, a key intermediate in the synthesis of sandalwood-like fragrances.[4][5] While less documented for this compound, similar skeletal reorganizations are anticipated.

A more prominent transformation of this compound is its isomerization to myrtenol, an important fragrance ingredient. This reaction can be promoted by various catalysts, including Lewis acids and solid acid catalysts.[6]

Figure 1: Generalized pathways for acid-catalyzed rearrangement of this compound.

Nucleophilic Ring-Opening Reactions

The reaction of this compound with nucleophiles provides a powerful method for introducing a wide range of functional groups. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the epoxide carbons, leading to the opening of the three-membered ring.[7][8] The regioselectivity of the attack is influenced by steric and electronic factors.

Reaction with Oxygen Nucleophiles: The hydrolysis of this compound under acidic or basic conditions yields the corresponding trans-diol, pinane-2,10-diol. Alcohols can also be used as nucleophiles to produce alkoxy alcohols.

Reaction with Nitrogen Nucleophiles: Amines are effective nucleophiles for the ring-opening of epoxides, affording valuable amino alcohols, which are important chiral auxiliaries and building blocks in pharmaceutical synthesis.

Reaction with Carbon Nucleophiles: Organometallic reagents, such as Grignard and organolithium reagents, react with this compound to form new carbon-carbon bonds, providing a route to more complex carbon skeletons.[7]

Reaction with Hydride Reagents: Reduction of this compound with hydride reagents like lithium aluminum hydride (LiAlH₄) leads to the formation of pinan-2-ol and isopinocampheol, depending on the regioselectivity of the hydride attack.

Figure 2: Nucleophilic ring-opening reactions of this compound.

Spectroscopic Characterization

The structure of this compound and its derivatives is routinely confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of pinane derivatives. The chemical shifts and coupling constants of the protons and carbons in the bicyclic system provide detailed information about the stereochemistry and connectivity of the molecule. Protons on the epoxide ring typically resonate in the range of 2.5-3.5 ppm in the ¹H NMR spectrum.[9]

-

Infrared (IR) Spectroscopy: The presence of the epoxide ring can be identified by characteristic C-O stretching vibrations in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. The absence of a C=C stretching band around 1640 cm⁻¹ confirms the consumption of the starting β-pinene.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Conclusion and Future Perspectives

This compound has firmly established its position as a versatile and indispensable intermediate in monoterpene chemistry. Its ready availability from a renewable feedstock, β-pinene, coupled with the diverse reactivity of its epoxide functionality, ensures its continued importance in the synthesis of high-value chemicals. For researchers and professionals in drug development and the fragrance industry, a thorough understanding of the synthesis and reactivity of this compound is crucial for the design of novel and efficient synthetic routes to complex target molecules.

Future research in this area will likely focus on the development of even more selective and sustainable catalytic systems for both the epoxidation of β-pinene and the subsequent transformations of this compound. The application of biocatalysis and flow chemistry holds significant promise for greener and more efficient manufacturing processes. As the demand for enantiomerically pure compounds in the life sciences continues to grow, the role of chiral building blocks like this compound is set to become even more prominent.

References

-

PubChem. This compound | C10H16O | CID 93046. [Link]

-

The Good Scents Company. 2,3-epoxypinane, 1686-14-2. [Link]

- Google Patents.

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

National Center for Biotechnology Information. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. [Link]

-

ResearchGate. Thermodynamics of the Isomerization of Monoterpene Epoxides. [Link]

-

ResearchGate. Synthesis of campholenic aldehyde from α-pinene using bi-functional PrAlPO-5 molecular sieves. [Link]

-

ResearchGate. β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V. [Link]

-

PubMed. Ring opening of epoxides with C-nucleophiles. [Link]

-